

Introduction: The Imperative for Rigorous Structural Verification

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Compound of Interest

Compound Name: 7-Methyl-7-octenenitrile

CAS No.: 485320-20-5

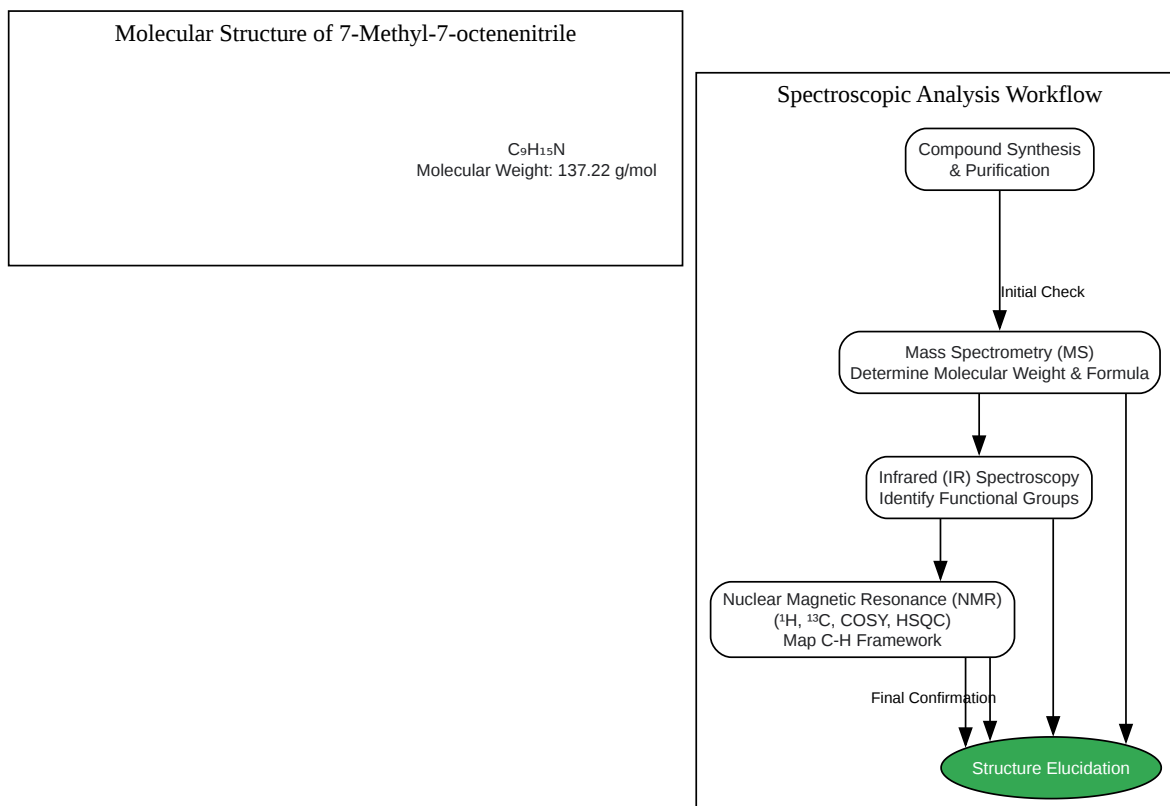
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7-Methyl-7-octenenitrile is a bifunctional molecule containing both a nitrile group and a terminal alkene. The precise arrangement of these functional groups and the aliphatic chain is critical to its chemical reactivity and potential applications. In any research or development context, unambiguous structural confirmation is a foundational requirement. Spectroscopic analysis provides a non-destructive, detailed view of the molecular architecture, making it an indispensable tool. This guide outlines the expected spectroscopic signature of **7-Methyl-7-octenenitrile** and the rationale for the analytical approach.

Molecular Structure and Analytical Workflow

The structural hypothesis for **7-Methyl-7-octenenitrile** is the primary subject of our investigation. A systematic workflow ensures that data from multiple, orthogonal spectroscopic techniques are integrated for a confident structure assignment.



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Caption: Molecular structure and analytical workflow for **7-Methyl-7-octenenitrile**.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: IR spectroscopy is the first logical step post-synthesis. It provides a rapid and definitive confirmation of the presence of key functional groups by measuring the

absorption of infrared radiation at specific vibrational frequencies. For **7-Methyl-7-octenenitrile**, our primary targets are the nitrile ($C\equiv N$) and the alkene ($C=C$) moieties. The presence or absence of their characteristic absorption bands provides immediate, high-value information.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan. The background spectrum is crucial as it subtracts the IR absorption of ambient air (CO_2 and H_2O).
- **Sample Application:** Place a single drop of purified **7-Methyl-7-octenenitrile** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is then analyzed for characteristic peaks.

Trustworthiness: This protocol is self-validating. A clean background scan ensures that atmospheric absorptions are not misinterpreted as sample peaks. The high reproducibility of ATR-IR on a liquid sample provides a reliable fingerprint of the compound.

Predicted IR Spectral Data

Functional Group	Vibration Mode	Expected Wavenumber (cm ⁻¹)	Intensity
Nitrile (C≡N)	Stretch	2260 - 2200	Sharp, Medium
Alkene (C=C)	Stretch	~1650	Medium to Weak
Vinylic C-H	Stretch	3100 - 3000	Medium
Aliphatic C-H	Stretch	3000 - 2850	Strong
=C-H (out-of-plane)	Bend	~890	Strong, Sharp

Data Interpretation: The most diagnostic peak is the sharp C≡N stretch, expected around 2245 cm⁻¹. Its presence is a strong indicator of the nitrile group.[1] The C=C stretch for a tetrasubstituted alkene is often weak, but the vinylic C-H stretch just above 3000 cm⁻¹ and, most importantly, the strong out-of-plane bending vibration around 890 cm⁻¹ for the =CH₂ group provide confirmatory evidence for the terminal alkene.[2] The strong absorptions below 3000 cm⁻¹ are characteristic of the C-H bonds in the aliphatic backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: While IR confirms functional groups, NMR spectroscopy elucidates the connectivity of the atoms. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a count of unique carbon atoms and information about their hybridization. For a molecule like **7-Methyl-7-octenenitrile**, NMR is the most powerful tool for unambiguous structure determination.

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Dissolve approximately 5-10 mg of **7-Methyl-7-octenenitrile** in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the

residual solvent peak.[3]

- Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to optimize homogeneity and resolution.
- ^1H NMR Acquisition: A standard ^1H NMR experiment is run. Key parameters include the spectral width, acquisition time, and number of scans.
- ^{13}C NMR Acquisition: A proton-decoupled ^{13}C NMR experiment is performed. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp peak.[4][5] More scans are typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

Trustworthiness: Referencing to an internal standard like TMS ensures that chemical shifts are accurate and comparable across different experiments and instruments. The combination of ^1H and ^{13}C data, often supplemented with 2D NMR experiments like COSY (^1H - ^1H correlation) and HSQC (^1H - ^{13}C correlation), provides a highly redundant and cross-validating dataset, making structural misassignment highly unlikely.

Predicted ^1H NMR Spectral Data (in CDCl_3 , 400 MHz)

Label	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
H _a	~4.75	Singlet (broad)	2H	=CH ₂
H _b	~2.35	Triplet	2H	-CH ₂ -CN
H _c	~2.05	Triplet	2H	=C-CH ₂ -
H _d	~1.75	Singlet (broad)	3H	-CH ₃
H _e	~1.65	Quintet	2H	-CH ₂ -CH ₂ CN
H _f	~1.50	Quintet	2H	=C-CH ₂ -CH ₂ -

Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~145	C=CH ₂	Quaternary alkene carbon.
~120	C≡N	Nitrile carbon, a key identifier. [1]
~110	C=CH ₂	Terminal alkene carbon.
~32	=C-CH ₂ -	Aliphatic carbon adjacent to the double bond.
~28	-CH ₂ -CH ₂ -CH ₂ CN	Central aliphatic carbons.
~25	-CH ₂ -CH ₂ CN	Aliphatic carbon.
~22	-CH ₃	Methyl group on the double bond.
~17	-CH ₂ -CN	Carbon alpha to the nitrile group.[1]

Data Interpretation: The ¹H NMR spectrum is expected to show two signals in the alkene region (~4.75 ppm) for the two equivalent vinylic protons (H_a) and a singlet for the vinylic methyl group (H_d). The protons alpha to the electron-withdrawing nitrile group (H_b) will be the most downfield of the aliphatic signals (~2.35 ppm). The remaining methylene groups will appear as multiplets between 1.50 and 2.05 ppm. In the ¹³C NMR spectrum, the nitrile carbon at ~120 ppm and the two alkene carbons at ~145 and ~110 ppm are the most diagnostic signals, confirming the core structure.[5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Expertise & Experience: Mass spectrometry is essential for determining the molecular weight of the analyte and, with high-resolution instruments, its elemental formula. This technique ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). The fragmentation pattern can also provide valuable structural clues.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

- **Sample Preparation:** Prepare a dilute solution of **7-Methyl-7-octenenitrile** (approx. 1 µg/mL) in a suitable solvent like acetonitrile or methanol.[7]
- **Infusion:** The solution is infused directly into the ESI source at a low flow rate (e.g., 5 µL/min).
- **Ionization:** A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become protonated ions, typically $[M+H]^+$.
- **Mass Analysis:** The ions are accelerated into the time-of-flight mass analyzer. The time it takes for an ion to travel the flight tube is proportional to its m/z ratio.
- **Detection:** The detector records the arrival time and abundance of the ions, generating the mass spectrum.

Trustworthiness: High-resolution mass spectrometry (HRMS) can measure m/z values to within a few parts per million (ppm) of the true value. This high accuracy allows for the unambiguous determination of the elemental formula (e.g., $C_9H_{15}N$), which serves as a powerful validation of the proposed structure.

Predicted Mass Spectrometry Data

Ion	Calculated m/z (Monoisotopic)	Description
$[M+H]^+$	138.1283	Protonated molecular ion. This is the primary confirmation of the molecular weight.
$[M+Na]^+$	160.1102	Sodium adduct, commonly observed with ESI.

Data Interpretation: The primary goal is to observe the protonated molecular ion $[M+H]^+$ at m/z 138.1283. The accurate mass measurement from an HRMS instrument would confirm the

elemental composition as $C_9H_{15}N$. Further fragmentation analysis (MS/MS) could be performed by isolating the parent ion and subjecting it to collision-induced dissociation. The resulting fragment ions would correspond to the loss of neutral fragments (e.g., loss of the nitrile group, cleavage of the aliphatic chain), providing further confidence in the assigned structure.

Conclusion

The structural elucidation of **7-Methyl-7-octenenitrile** relies on the synergistic application of multiple spectroscopic techniques. IR spectroscopy provides a rapid screen for the required functional groups. Mass spectrometry confirms the molecular formula. Finally, 1H and ^{13}C NMR spectroscopy provide the detailed atomic connectivity, serving as the definitive proof of structure. The methodologies and predicted data outlined in this guide provide a robust framework for the comprehensive characterization of this molecule, ensuring the scientific integrity required for advanced research and development applications.

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